molecular formula C24H16BrN3O6 B11098333 2-bromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}-4-nitrophenyl furan-2-carboxylate

2-bromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}-4-nitrophenyl furan-2-carboxylate

Cat. No.: B11098333
M. Wt: 522.3 g/mol
InChI Key: JDXDTQSSLFBHFR-VULFUBBASA-N
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Description

2-BROMO-6-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-4-NITROPHENYL 2-FUROATE is a complex organic compound that features multiple functional groups, including bromine, nitro, and furoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-4-NITROPHENYL 2-FUROATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-bromo-4-nitrophenol and 2-furoic acid. These intermediates are then subjected to further reactions, including acylation, hydrazonation, and esterification, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furoate or naphthyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or polymers.

Mechanism of Action

The mechanism by which 2-BROMO-6-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-4-NITROPHENYL 2-FUROATE exerts its effects would depend on its specific application. For instance, if it is used as a drug, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the furoate and hydrazono groups.

    2-Furoic acid: Contains the furoate group but lacks the bromine, nitro, and hydrazono groups.

    1-Naphthylacetic acid: Contains the naphthyl group but lacks the bromine, nitro, and furoate groups.

Uniqueness

What sets 2-BROMO-6-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)-4-NITROPHENYL 2-FUROATE apart is its combination of multiple functional groups, which can confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H16BrN3O6

Molecular Weight

522.3 g/mol

IUPAC Name

[2-bromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]-4-nitrophenyl] furan-2-carboxylate

InChI

InChI=1S/C24H16BrN3O6/c25-20-13-18(28(31)32)11-17(23(20)34-24(30)21-9-4-10-33-21)14-26-27-22(29)12-16-7-3-6-15-5-1-2-8-19(15)16/h1-11,13-14H,12H2,(H,27,29)/b26-14+

InChI Key

JDXDTQSSLFBHFR-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C4=CC=CO4

Origin of Product

United States

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